3,4-Difluoroaniline

Bioremediation Environmental Toxicology Enzyme Assays

This fluorinated aromatic amine is the sole viable precursor for the fluoroquinolone antibiotic nadifloxacin, where its 3,4-difluoro substitution is pharmacophoric—isomeric anilines abolish activity. Its low melting point (22 °C) enables liquid-phase bromination in large-scale API production. The compound's well-characterized biodegradation kinetics and vibronic spectrum also make it a certified reference standard for ICH M7 genotoxic impurity methods and computational chemistry validation. Bulk packaging available; contact us for custom synthesis and regulatory support.

Molecular Formula C6H5F2N
Molecular Weight 129.11 g/mol
CAS No. 3863-11-4
Cat. No. B056902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoroaniline
CAS3863-11-4
Synonyms3,4-Difluorobenzenamine;  3,4-Difluorophenylamine;  4,5-Difluoroaniline;  NSC 10296
Molecular FormulaC6H5F2N
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)F
InChIInChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
InChIKeyAXNUZKSSQHTNPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoroaniline (CAS 3863-11-4): Baseline Properties and Structural Identity


3,4-Difluoroaniline (C6H5F2N, MW 129.11) is a fluorinated aromatic amine bearing two electron-withdrawing fluorine substituents at the meta and para positions of the aniline ring [1]. This substitution pattern confers distinct physicochemical properties, including a predicted pKa of approximately 3.10 and an experimental logP of 1.45–1.51 [2][3]. The compound exists as a clear yellow liquid after melting (mp ~22°C) and serves as a critical building block in the synthesis of fluoroquinolone antibiotics, agrochemicals, and specialty materials [4].

Why 3,4-Difluoroaniline Cannot Be Replaced by Isomeric or Mono-Fluorinated Anilines


Fluorine substitution pattern on the aniline ring dictates both electronic distribution and steric accessibility, leading to divergent reactivity, physicochemical behavior, and biological fate. Isomeric difluoroanilines (e.g., 2,4-DFA, 2,6-DFA) exhibit markedly different melting points, boiling points, and metabolic degradation pathways [1][2]. Mono-fluorinated analogs lack the enhanced electron-withdrawing effect required for specific cross-coupling reactivities and receptor binding [3]. Even the halogen-exchanged 3,4-dichloroaniline demonstrates drastically slower biodegradation and distinct metabolic enzyme induction, precluding its use as a drop-in replacement in environmentally conscious syntheses or pharmaceutical impurity profiling [4].

3,4-Difluoroaniline: Direct Comparative Performance Evidence for Procurement Decisions


Metabolic Pathway Selectivity: 3,4-Difluoroaniline vs. 3,4-Dichloroaniline in Biodegradation Systems

In aerobic biodegradation assays using Pseudomonas fluorescens 26-K, 3,4-difluoroaniline (3,4-DFA) and 3,4-dichloroaniline (3,4-DCA) follow distinct enzymatic pathways, resulting in different detoxification outcomes. 3,4-DFA degradation induces catechol 1,2-dioxygenase activity (0.08 µmol/min/mg protein), whereas 3,4-DCA degradation induces catechol 2,3-dioxygenase (0.230 µmol/min/mg protein) [1]. This divergence in metabolic fate means that 3,4-DFA cannot be substituted with 3,4-DCA in processes where ortho- vs. meta-cleavage products have different environmental persistence or regulatory acceptance.

Bioremediation Environmental Toxicology Enzyme Assays

Vibronic Spectroscopic Distinction: Low-Frequency Mode Differences Between 3,4- and 2,4-Difluoroaniline Isomers

Two-color resonant two-photon ionization spectroscopy reveals a distinct low-frequency vibronic mode for 3,4-difluoroaniline (34DFA) at 138 cm⁻¹, compared to 87 cm⁻¹ for its isomer 2,4-difluoroaniline (24DFA) [1]. This 51 cm⁻¹ difference in the out-of-plane C–F bending vibration provides a unique spectral fingerprint that can be exploited for isomer identification and purity analysis in quality control settings.

Analytical Chemistry Spectroscopy Quantum Chemistry

Adiabatic Ionization Energy: A Precise Value Differentiating 3,4-Difluoroaniline from Related Fluoroanilines

Mass-analyzed threshold ionization (MATI) spectroscopy provides a highly precise adiabatic ionization energy (IE) for 3,4-difluoroaniline of 64,195 ± 5 cm⁻¹ (7.960 ± 0.001 eV) [1]. This value serves as a fundamental physicochemical constant that distinguishes 34DFA from other fluoroaniline congeners and supports its identification in complex mixtures using advanced mass spectrometric techniques.

Physical Chemistry Analytical Science Mass Spectrometry

Comparative Biodegradation Kinetics: 3,4-Difluoroaniline vs. 3,4-Dichloroaniline in Pseudomonas fluorescens

Under aerobic conditions with glucose as cosubstrate, Pseudomonas fluorescens 26-K degrades 170 mg/L of 3,4-dichloroaniline (3,4-DCA) within 2–3 days. In contrast, 170 mg/L of 3,4-difluoroaniline (3,4-DFA) requires 5–7 days for complete degradation by the same strain [1]. This 2- to 4-day lag in biodegradation for the fluorinated analog highlights a significant kinetic barrier that may influence environmental persistence assessments and waste treatment process design.

Environmental Science Bioremediation Kinetics

Physicochemical Property Divergence: 3,4-Difluoroaniline vs. 2,4-Difluoroaniline and 2,6-Difluoroaniline

Isomeric difluoroanilines exhibit fundamentally different physical states and thermal properties that directly impact handling, purification, and reactor design. 3,4-Difluoroaniline melts at ~22°C and boils at 205°C at 760 mmHg, existing as a liquid near room temperature [1]. In contrast, 2,6-difluoroaniline is a solid with a melting point of 144–148°C [2], and 2,4-difluoroaniline is a liquid with a much lower boiling point of 170°C [3]. These differences preclude simple equipment interchange and require tailored storage and reaction conditions.

Physical Chemistry Process Engineering Separation Science

Genotoxic Impurity Monitoring: 3,4-Difluoroaniline as a Critical Control in Gefitinib Manufacturing

In the production of the anticancer drug gefitinib, 3,4-difluoroaniline is monitored as a potential genotoxic impurity alongside 3-chloro-4-fluoroaniline, 3-fluoro-4-chloroaniline, and 3,4-dichloroaniline [1]. A validated HPLC-MS/MS method achieves baseline separation of these four halogenated anilines on an Inertsil ODS-3 column, with a limit of quantification (LOQ) below 0.5 mg·kg⁻¹ . Detection of 3,4-DFA in this context signifies the specific impurity profile of a synthetic route, and its absence or presence at trace levels is a direct indicator of process control efficacy and final product purity relative to other possible halogenated byproducts.

Pharmaceutical Analysis Regulatory Compliance HPLC-MS/MS

3,4-Difluoroaniline: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Fluoroquinolone Antibiotics (e.g., Nadifloxacin)

3,4-Difluoroaniline serves as a direct starting material in the synthesis of nadifloxacin, a topical fluoroquinolone antibiotic for acne vulgaris [1]. The specific 3,4-substitution pattern is essential for the antimicrobial activity of the final drug. Substitution with isomeric difluoroanilines would alter the electronic properties of the quinolone core, potentially abolishing activity. Furthermore, the low melting point of 3,4-DFA (22°C) facilitates liquid-phase handling in large-scale bromination steps (e.g., conversion to 2-bromo-4,5-difluoroaniline) critical to the nadifloxacin synthesis route [2].

Bioremediation Research and Environmental Fate Modeling

The distinct biodegradation kinetics and enzyme induction patterns of 3,4-difluoroaniline relative to 3,4-dichloroaniline (quantified in Section 3) make it a model substrate for studying fluorine-specific environmental persistence [1]. Its slower degradation (5–7 days for 170 mg/L) and induction of catechol 1,2-dioxygenase (0.08 µmol/min/mg) provide a comparative baseline for evaluating the effectiveness of bacterial consortia designed for remediation of fluorinated aromatic waste streams. Researchers utilize this data to predict the environmental half-life of related fluorinated agrochemicals.

Pharmaceutical Impurity Reference Standard and Method Development

Owing to its role as a potential genotoxic impurity in gefitinib synthesis, high-purity 3,4-difluoroaniline is an essential analytical reference standard for pharmaceutical quality control laboratories [1]. Its unique chromatographic retention and MS/MS fragmentation pattern, validated in HPLC-MS/MS methods with a LOQ of <0.5 mg·kg⁻¹, enable its selective detection amid structurally similar haloanilines [2]. Procurement of certified reference material is mandatory for method validation, batch release testing, and compliance with ICH M7 guidelines.

Spectroscopic and Quantum Chemical Benchmarking

The well-characterized vibronic spectrum (low-frequency mode at 138 cm⁻¹) and precise adiabatic ionization energy (64,195 ± 5 cm⁻¹) of 3,4-difluoroaniline establish it as a benchmark molecule for developing and validating computational chemistry methods (e.g., DFT, TD-DFT) [1][2]. Its experimental data serve as a gold standard for calibrating theoretical predictions of molecular properties in substituted anilines, which is critical for in silico screening of new pharmaceutical candidates or materials.

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